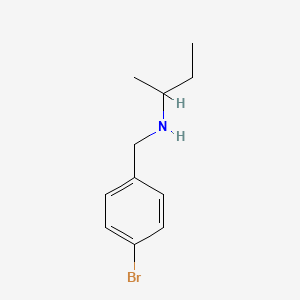
N-(4-bromobenzyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzyl)butan-2-amine is a compound that can be associated with a class of substances that have a benzylamine structure with a bromine substituent on the benzyl ring. While the specific compound N-(4-bromobenzyl)butan-2-amine is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are examined, which can provide insights into the characteristics of N-(4-bromobenzyl)butan-2-amine.
Synthesis Analysis
The synthesis of related compounds involves the use of readily available precursor materials and common synthetic pathways. For instance, the synthesis of N-benzylidene benzylamine (BBA) is achieved through the homogeneous transfer hydrogenation of benzonitrile using 2-propanol or 1,4-butanediol as the hydrogen source, with a nickel catalyst . Similarly, substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines are synthesized from their respective precursors via a common pathway . These methods suggest that N-(4-bromobenzyl)butan-2-amine could potentially be synthesized through related hydrogenation reactions or condensation processes.
Molecular Structure Analysis
The molecular structure of related compounds is determined using various spectral techniques and, in some cases, single crystal X-ray diffraction analysis. For example, the novel compound N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was characterized to confirm its 3D molecular structure and the intermolecular interactions responsible for the stability of its crystal structure . These techniques could be applied to determine the molecular structure of N-(4-bromobenzyl)butan-2-amine and to understand its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactions of related compounds involve the formation of imines and amines, as seen in the transfer hydrogenation process where primary imines and amines are formed in situ to yield secondary imines . The reactivity of the bromine substituent on the benzyl ring could also play a role in further chemical transformations, such as nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the gas chromatographic separations indicate that the physical properties such as boiling points and vapor pressures are influenced by the substituents on the aromatic ring . The chemical properties, such as reactivity and stability, can be deduced from the molecular structure analysis and the types of intermolecular interactions present in the crystal structure .
Relevant Case Studies
While no specific case studies on N-(4-bromobenzyl)butan-2-amine are provided, the papers discuss related compounds that have been synthesized and characterized for their potential applications. For example, the inhibition of sPLA2 by a synthesized compound suggests potential anti-inflammatory activity, which could be relevant for N-(4-bromobenzyl)butan-2-amine if it exhibits similar biological activity .
Applications De Recherche Scientifique
Synthesis and Analysis of Phenylethanolamine A : N-(4-bromobenzyl)butan-2-amine has been used as a starting material in the synthesis of phenylethanolamine A, a beta-agonist. This synthesis involves a series of reactions including SN2 reactions, hydrolysis, and amination. The process has been optimized for conditions such as reaction temperature and time. A high-performance liquid chromatography (HPLC) method was also developed for the analysis of phenylethanolamine A (Wang Tongtong et al., 2017).
Regioselective Synthesis in Organic Chemistry : This compound has been employed in the regioselective synthesis of Chromeno[4,3‐c] isoquinolin‐11‐ones. This process involves treating 4‐tosyloxycoumarins with N‐methyl,N‐(2‐bromobenzyl)amine in refluxing ethanol, followed by radical cyclization to yield the target compounds (Majumdar & Sarkar, 2004).
Synthesis of Amaryllidacaea Alkaloids : It has been used in the synthesis of various alkaloids. For example, N-(2-bromo-4,5-dimethoxybenzyl)-N-(2′-β-hydroxyethylphenyl)amine has been used to generate β-4-phenanthridinylethyl alcohol, leading to the creation of assoanine and other alkaloids (Rosa et al., 1997).
Antimicrobial Activity Studies : Another significant application is in the synthesis of novel triazol derivatives, which have been evaluated for antimicrobial activities against various bacterial and fungal strains. This synthesis involved the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines (Kaneria et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPAAXNPAVJXOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405891 |
Source


|
| Record name | N-(4-bromobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)butan-2-amine | |
CAS RN |
59513-66-5 |
Source


|
| Record name | N-(4-bromobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

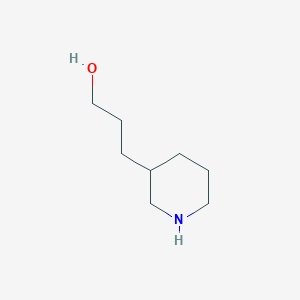

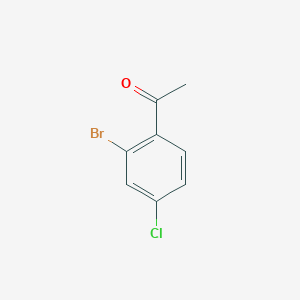

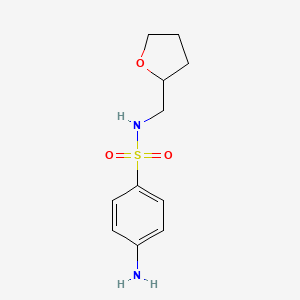

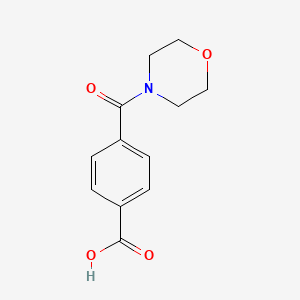
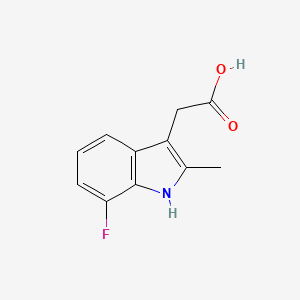
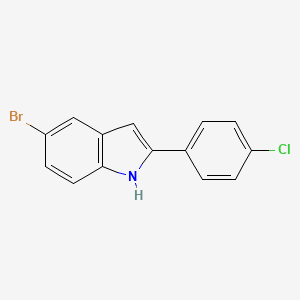

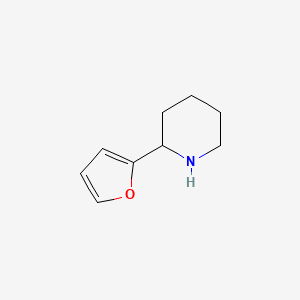
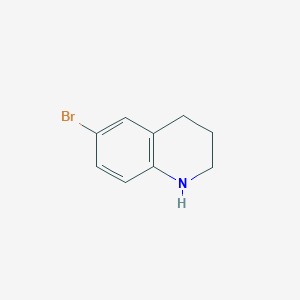
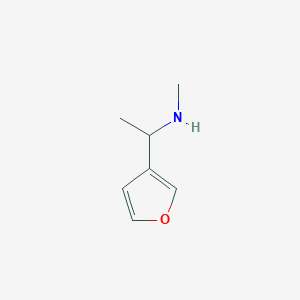
![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)